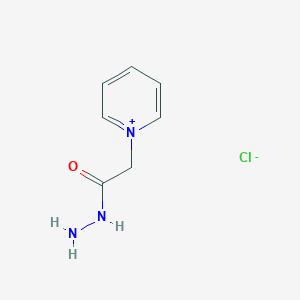

1-(2-Hydrazinyl-2-oxoethyl)-1-pyridinium Chloride

Description

Properties

CAS No. |

1126-58-5 |

|---|---|

Molecular Formula |

C7H10ClN3O |

Molecular Weight |

187.63 g/mol |

IUPAC Name |

2-pyridin-1-ium-1-ylethanehydrazonate;hydrochloride |

InChI |

InChI=1S/C7H9N3O.ClH/c8-9-7(11)6-10-4-2-1-3-5-10;/h1-5H,6,8H2;1H |

InChI Key |

NDXLVXDHVHWYFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=[N+](C=C1)CC(=O)NN.[Cl-] |

Other CAS No. |

1126-58-5 |

physical_description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS] |

Pictograms |

Irritant |

Synonyms |

1-(Carboxymethyl)pyridinium Chloride Hydrazide; 1-(2-Hydrazino-2-oxoethyl)pyridinium Chloride; Girard-P Reagent; Girard’s P Reagent; Pyridinioacetohydrazide Chloride; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Hydrazinyl-2-oxoethyl)-1-pyridinium Chloride (Girard's Reagent P)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Hydrazinyl-2-oxoethyl)-1-pyridinium chloride, widely known as Girard's Reagent P (GRP), is a cationic derivatizing agent of significant utility in analytical chemistry. Its primary function is to react with carbonyl compounds, such as aldehydes and ketones, to form stable, water-soluble hydrazones. This derivatization introduces a permanently charged pyridinium moiety, which dramatically enhances the ionization efficiency of the analyte in mass spectrometry, thereby improving detection sensitivity by several orders of magnitude. This technical guide provides a comprehensive overview of Girard's Reagent P, including its chemical properties, a detailed synthesis protocol, its mechanism of action, and extensive experimental protocols for its application in the analysis of key biomolecules such as steroids, glycans, and oxysterols. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

Chemical Properties and Identification

Girard's Reagent P is a white to yellowish crystalline solid. It is a salt consisting of a quaternary pyridinium cation and a chloride anion. The presence of the hydrazinyl group is key to its reactivity with carbonyls, while the pyridinium ring provides the permanent positive charge.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(2-Hydrazinyl-2-oxoethyl)pyridin-1-ium chloride | [1] |

| Synonyms | Girard's Reagent P, (1-Pyridinio)acetohydrazide chloride, 1-(Carboxymethyl)pyridinium chloride hydrazide | [1] |

| CAS Number | 1126-58-5 | [1] |

| Molecular Formula | C₇H₁₀ClN₃O | [1] |

| Molecular Weight | 187.63 g/mol | [1] |

| Melting Point | ~200 °C (decomposes) | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Solubility | Soluble in water and polar protic solvents like methanol and ethanol. Less soluble than its trimethylammonium analogue, Girard's Reagent T. | [2] |

| Purity | Typically ≥95% | [1] |

Synthesis of this compound

The synthesis of Girard's Reagent P is a two-step process that begins with the formation of ethyl hydrazinoacetate, followed by quaternization with pyridine.

Experimental Protocol: Synthesis of Girard's Reagent P

Step 1: Synthesis of Ethyl Hydrazinoacetate Hydrochloride

-

In a suitable reaction vessel, dissolve ethyl chloroacetate in ethanol.

-

Under controlled temperature conditions (typically 0-25 °C), add hydrazine hydrate dropwise to the solution over a period of 30-60 minutes. An alkali, such as sodium carbonate or sodium hydroxide, is used to neutralize the hydrochloric acid formed during the reaction.[3]

-

After the addition is complete, the reaction mixture is maintained at a temperature between 20-60 °C for 3-6 hours to ensure the completion of the reaction.[3]

-

The intermediate, ethyl hydrazinoacetate, is then isolated from the reaction mixture.

-

Dry hydrogen chloride gas is bubbled through the solution of ethyl hydrazinoacetate to form the hydrochloride salt.[3]

-

The crude product is then purified, for example, by recrystallization after decolorizing with activated carbon, to yield ethyl hydrazinoacetate hydrochloride with a purity of ≥99%.[3] The reported yield for this step is typically in the range of 73-82%.[3]

Step 2: Synthesis of this compound

-

The synthesized ethyl hydrazinoacetate hydrochloride is reacted with an excess of pyridine.

-

The reaction is typically carried out in a suitable solvent, and the mixture is heated to facilitate the quaternization of the pyridine nitrogen by the chloroacetyl group of the intermediate.

-

The final product, this compound, precipitates from the reaction mixture and can be collected by filtration.

-

The crude product is then purified by recrystallization, for instance from methanol, to yield the final product.[2]

Mechanism of Action: Derivatization of Carbonyl Compounds

The utility of Girard's Reagent P lies in its ability to derivatize carbonyl compounds through the formation of a hydrazone. The reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazine group to the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable C=N double bond, resulting in the corresponding hydrazone derivative. The key advantage of this derivatization is the introduction of a pre-existing positive charge from the pyridinium moiety, which significantly enhances the ionization efficiency of the analyte during mass spectrometric analysis.

Applications and Experimental Protocols

Girard's Reagent P has found widespread application in the sensitive detection and quantification of various carbonyl-containing biomolecules. Below are detailed protocols for some of the key applications.

Analysis of Steroids

The analysis of steroids in biological matrices is often challenging due to their low concentrations and poor ionization efficiency. Derivatization with Girard's Reagent P significantly enhances their detection by mass spectrometry.

Experimental Protocol: Derivatization of Ketosteroids in Serum for LC-MS Analysis

-

Sample Preparation: To 100 µL of serum, add an appropriate internal standard solution (e.g., deuterated steroid standards).[4]

-

Protein Precipitation: Precipitate proteins by adding a suitable organic solvent (e.g., methanol) and centrifuge to collect the supernatant.

-

Derivatization:

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in a solution of Girard's Reagent P (e.g., 20 µL of a 1 mg/mL solution in water).[4]

-

Add a catalyst, such as acetic acid, to the mixture.

-

Incubate the reaction mixture at an elevated temperature (e.g., 60 °C) for a sufficient time (e.g., 10-60 minutes) to ensure complete derivatization.

-

-

Sample Clean-up: The derivatized sample can be further purified using solid-phase extraction (SPE) to remove excess reagent and other interfering substances.

-

LC-MS Analysis: Reconstitute the final sample in a suitable solvent and inject it into the LC-MS system for analysis.

| Analyte Class | Sample Matrix | Ionization Enhancement | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference(s) |

| Androgenic Steroids | Human Follicular Fluid | 4-504 fold | Not specified | [4] |

| Estrone and Metabolites | Human Serum | Not specified | 0.156 pg/mL (LLOQ) | [5] |

| Endogenous Anabolic Steroid Esters | Dried Blood Spots | Not specified | Lower than previous methods | [6] |

Analysis of Glycans

The analysis of glycans is crucial for understanding their roles in various biological processes. Girard's Reagent P is used to label the reducing end of glycans, thereby improving their detection in mass spectrometry.

Experimental Protocol: On-Tissue Derivatization of N-Glycans for MALDI-MSI

-

Tissue Section Preparation: Prepare formalin-fixed paraffin-embedded (FFPE) tissue sections according to standard histological procedures.

-

Antigen Retrieval and Enzyme Digestion: Perform antigen retrieval and on-tissue digestion with an appropriate enzyme (e.g., PNGase F) to release N-glycans.

-

Derivatization:

-

Prepare a solution of Girard's Reagent P (e.g., 10 mg/mL).

-

Apply the GRP solution onto the tissue section using a sprayer or other suitable deposition method.

-

Allow the derivatization reaction to proceed under controlled conditions (e.g., incubation in a humid chamber).

-

-

Matrix Application: Apply a suitable MALDI matrix (e.g., DHB) onto the tissue section.

-

MALDI-MSI Analysis: Analyze the tissue section using a MALDI mass spectrometer to obtain spatial distribution maps of the derivatized N-glycans.

| Analyte Class | Sample Matrix | Signal Enhancement | Key Findings | Reference(s) |

| N-Glycans | FFPE Tissue Sections | >28-fold for maltooctaose, 230-fold for glucose | Improved glycome coverage and spatial characterization of N-glycans in cancer tissues. |

Analysis of Oxysterols

Oxysterols are oxidized derivatives of cholesterol that play important roles in various physiological and pathological processes. Their analysis is facilitated by derivatization with Girard's Reagent P.

Experimental Protocol: Derivatization of Oxysterols in Plasma

-

Sample Extraction: Extract lipids, including oxysterols, from plasma using a suitable solvent system (e.g., Folch extraction).

-

Enzymatic Oxidation (for 3β-hydroxy sterols): For oxysterols that do not have a ketone group, an enzymatic oxidation step using cholesterol oxidase can be employed to convert the 3β-hydroxy group to a 3-oxo group.

-

Derivatization:

-

Dissolve the lipid extract in a reaction solvent (e.g., methanol/acetic acid).

-

Add a solution of Girard's Reagent P.

-

Incubate the mixture to allow for the formation of hydrazone derivatives.

-

-

Sample Clean-up: Purify the derivatized oxysterols using solid-phase extraction.

-

LC-MS Analysis: Analyze the purified sample by LC-MS to identify and quantify the oxysterols.

| Analyte Class | Sample Matrix | Methodological Advantage | Reference(s) |

| Oxysterols | Plasma | Introduction of a permanent charge enhances ionization and directs fragmentation for structural elucidation. |

Conclusion

This compound (Girard's Reagent P) is a powerful and versatile tool for the analysis of carbonyl-containing compounds. Its ability to introduce a permanent positive charge onto analytes makes it invaluable for enhancing sensitivity in mass spectrometry-based applications. The detailed protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively utilize this reagent in their work, from the analysis of endogenous biomolecules to the characterization of drug metabolites. The continued application and development of methods based on Girard's Reagent P will undoubtedly contribute to advancements in various fields of scientific research.

References

Girard's Reagent P: A Technical Guide for Derivatization and Analysis of Carbonyl-Containing Molecules

For Researchers, Scientists, and Drug Development Professionals

Girard's Reagent P (GP), chemically known as 1-(2-hydrazino-2-oxoethyl)pyridinium chloride, is a cationic hydrazine reagent invaluable for the derivatization of aldehydes and ketones. Its primary utility lies in its ability to introduce a permanent positive charge onto carbonyl-containing molecules, thereby significantly enhancing their ionization efficiency and detection sensitivity in mass spectrometry-based analyses. This technical guide provides an in-depth overview of the chemical structure, properties, and applications of Girard's Reagent P, with a focus on experimental protocols for the analysis of steroids, oxysterols, and glycans.

Chemical Structure and Properties

Girard's Reagent P possesses a unique structure featuring a reactive hydrazine moiety and a permanently charged pyridinium group. This combination of a nucleophilic reactive site and a pre-charged "tag" makes it an ideal derivatization agent for enhancing the detection of otherwise poorly ionizable carbonyl compounds.

Chemical Structure:

Table 1: Chemical and Physical Properties of Girard's Reagent P

| Property | Value |

| CAS Number | 1126-58-5[1] |

| Molecular Formula | C₇H₁₀ClN₃O[1] |

| Molecular Weight | 187.63 g/mol [1] |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, methanol, ethanol, DMSO, and PBS (pH 7.2)[2] |

| pKa | 8.07[3] |

| Storage | Store at 2-8°C in a dry, dark place under an inert atmosphere[1] |

| Purity | Typically ≥95%[4] |

Reaction Mechanism

The derivatization reaction with Girard's Reagent P involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable hydrazone derivative. The resulting derivative carries the permanent positive charge of the pyridinium ring, making it highly amenable to analysis by positive-ion mode electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[5]

References

- 1. Girard's reagent P | 1126-58-5 | FG23663 | Biosynth [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]

- 4. Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. med.upenn.edu [med.upenn.edu]

Unveiling the Core Mechanism of (1-Pyridinio)acetohydrazide Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Pyridinio)acetohydrazide chloride, commonly known as Girard's Reagent P (GRP), is a cationic hydrazide derivative with a well-established role in analytical chemistry for the derivatization of carbonyl-containing compounds. Beyond its classical application, GRP's inherent reactivity with aldehydes and ketones provides a foundational mechanism for a range of biological applications. This technical guide delineates the core mechanism of action of (1-Pyridinio)acetohydrazide chloride, focusing on its chemical reactivity and the translation of this mechanism into its roles in the analysis of bioactive steroids, the modification of proteins, and its potential as an antimicrobial agent. This document provides an in-depth exploration of its chemical interactions, quantitative data on its applications, detailed experimental protocols, and visual representations of its mechanistic pathways and experimental workflows.

Core Mechanism of Action: Nucleophilic Addition to Carbonyl Groups

The fundamental mechanism of action of (1-Pyridinio)acetohydrazide chloride lies in the nucleophilic character of the terminal nitrogen atom of its hydrazide functional group. This nitrogen atom readily attacks the electrophilic carbon atom of a carbonyl group (aldehyde or ketone), initiating a nucleophilic addition reaction. This is typically followed by a dehydration step, resulting in the formation of a stable hydrazone linkage. The presence of the pyridinium cation in the GRP molecule imparts a permanent positive charge to the resulting derivative, significantly enhancing its solubility in aqueous media and its ionization efficiency in mass spectrometry.[1][2]

References

An In-depth Technical Guide to the Synthesis of Girard's Reagent P

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Girard's Reagent P, a cationic hydrazine derivative widely employed in analytical and organic chemistry for the derivatization of carbonyl compounds. This document outlines the chemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the reaction pathway.

Core Concepts and Applications

Girard's Reagent P, chemically known as 1-(hydrazinocarbonylmethyl)pyridinium chloride, is a valuable tool for the selective isolation and analysis of aldehydes and ketones.[1][2][3] Its utility stems from the reaction of its hydrazide functional group with the carbonyl group of aldehydes and ketones to form water-soluble hydrazones. This property is particularly advantageous for separating carbonyl-containing compounds, such as ketosteroids, from complex biological or chemical mixtures where the other components are soluble in organic solvents.[2] The resulting hydrazones can then be hydrolyzed back to the original carbonyl compound under mild acidic conditions. Furthermore, the permanent positive charge on the pyridinium ring enhances the ionization efficiency in mass spectrometry, making it a useful derivatization agent for the sensitive detection of carbonyl-containing analytes.

Physicochemical and Safety Data

A summary of the key quantitative data for Girard's Reagent P is presented in the table below for easy reference. Proper handling and storage are crucial for maintaining the reagent's integrity and ensuring laboratory safety.

| Property | Value |

| Chemical Name | 1-(hydrazinocarbonylmethyl)pyridinium chloride |

| Synonyms | (1-Pyridinio)acetohydrazide chloride |

| CAS Number | 1126-58-5 |

| Molecular Formula | C₇H₁₀ClN₃O |

| Molecular Weight | 187.63 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 203 °C |

| Purity | ≥95% (by titration) |

| Storage Conditions | 2-8 °C, under inert gas |

Synthesis of Girard's Reagent P: Experimental Protocol

The synthesis of Girard's Reagent P is a two-step process. The first step involves the quaternization of pyridine with ethyl chloroacetate to form ethyl 2-(pyridin-1-ium-1-yl)acetate chloride. In the second step, this intermediate is reacted with hydrazine hydrate to yield the final product, 1-(hydrazinocarbonylmethyl)pyridinium chloride. This procedure is adapted from the well-established synthesis of the analogous Girard's Reagent T.[4]

Step 1: Synthesis of Ethyl 2-(pyridin-1-ium-1-yl)acetate chloride

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride tube, place 80 mL of anhydrous ethanol.

-

Addition of Reactants: To the ethanol, add 24.7 mL (0.305 mol) of dry pyridine.

-

Cooling: Cool the flask in an ice-salt bath to 0-5 °C with continuous stirring.

-

Slow Addition: Slowly add 30.0 mL (0.28 mol) of ethyl chloroacetate dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours, then gently reflux for 1 hour.

-

Isolation of Intermediate: Cool the reaction mixture in an ice bath. The pyridinium salt intermediate will precipitate. Collect the solid by vacuum filtration and wash with two 30 mL portions of cold anhydrous ether. The intermediate can be used directly in the next step without further purification.

Step 2: Synthesis of 1-(hydrazinocarbonylmethyl)pyridinium chloride (Girard's Reagent P)

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve the crude ethyl 2-(pyridin-1-ium-1-yl)acetate chloride from the previous step in 100 mL of absolute ethanol.

-

Addition of Hydrazine Hydrate: While stirring, add 14.0 mL (0.28 mol) of 100% hydrazine hydrate dropwise from the dropping funnel over 20-30 minutes. An exothermic reaction will occur.

-

Reaction and Crystallization: Continue stirring the mixture for 1 hour at room temperature. The product will begin to crystallize.

-

Cooling and Isolation: Cool the flask thoroughly in an ice bath for at least 1 hour to ensure complete crystallization.

-

Filtration and Washing: Collect the crystalline product by vacuum filtration on a Büchner funnel. Wash the crystals with two 50 mL portions of cold absolute ethanol, followed by one 50 mL portion of anhydrous ether to facilitate drying.

-

Drying: Dry the product in a vacuum desiccator over anhydrous calcium chloride to a constant weight.

Reaction Pathway Diagram

The following diagram illustrates the two-step synthesis of Girard's Reagent P from pyridine, ethyl chloroacetate, and hydrazine hydrate.

Caption: Synthesis pathway of Girard's Reagent P.

References

An In-depth Technical Guide to Girard's Reagent P: Physicochemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Girard's Reagent P, chemically known as 1-(hydrazinocarbonylmethyl)pyridinium chloride, is a cationic derivatizing agent widely employed in analytical and organic chemistry.[1][2] Its primary application lies in the selective reaction with carbonyl compounds, such as ketones and aldehydes, to form water-soluble hydrazones.[3][4] This property is particularly valuable for the isolation and analysis of steroids, glycans, and other carbonyl-containing molecules from complex biological matrices.[5][6] The introduction of a permanent positive charge upon derivatization significantly enhances the ionization efficiency in mass spectrometry, thereby improving detection sensitivity.[7][8] This technical guide provides a comprehensive overview of the physical and chemical properties of Girard's Reagent P, along with detailed experimental protocols for its use.

Physicochemical Properties

Girard's Reagent P is a white to off-white crystalline solid that is stable under normal storage conditions.[2][9] Key physical and chemical properties are summarized in the tables below.

General Properties

| Property | Value | References |

| Chemical Name | 1-(hydrazinocarbonylmethyl)pyridinium chloride | [10] |

| Synonyms | (1-Pyridinio)acetohydrazide chloride, Girard-P reagent | [10] |

| CAS Number | 1126-58-5 | [2] |

| Molecular Formula | C₇H₁₀ClN₃O | [2] |

| Molecular Weight | 187.63 g/mol | [2] |

| Appearance | White to light yellow to light orange powder/crystal | [2] |

| Melting Point | 201-203 °C (decomposes) | [9] |

Solubility

| Solvent | Solubility | References |

| Water | ≥ 200 mg/mL (1065.93 mM) | [3] |

| PBS (pH 7.2) | 10 mg/mL | [6] |

| DMSO | 9.09 mg/mL (48.45 mM) (with warming) | [3] |

| Methanol | Soluble | [9] |

| Ethanol | Soluble | [9] |

Chemical Reactivity and Stability

Girard's Reagent P is known for its stability under ambient conditions. For long-term storage, it is recommended to keep it at 2-8 °C under an inert atmosphere.[2][11] Stock solutions in appropriate solvents can be stored at -20°C for one month or -80°C for up to six months.[9]

The key reactive feature of Girard's Reagent P is the hydrazide moiety (-CONHNH₂), which undergoes a condensation reaction with the carbonyl group of aldehydes and ketones to form a stable hydrazone. This reaction is typically carried out in an acidic medium, such as in the presence of acetic acid, and may be facilitated by heating.[12]

Spectral Data

Detailed spectral data for Girard's Reagent P itself, including assigned ¹H NMR, ¹³C NMR, and IR spectra, are not widely published. However, information regarding its mass spectrometric behavior and the spectral characteristics of its derivatives is available.

Mass Spectrometry: In positive ion mode electrospray ionization mass spectrometry (ESI-MS), Girard's Reagent P derivatives typically show a prominent molecular ion corresponding to the derivatized analyte with a permanent positive charge.[8][14] A characteristic fragmentation pattern often involves the neutral loss of pyridine.[12]

NMR Spectroscopy: While specific NMR data for the reagent is scarce, a study on a deuterated version (d₅-GP) reported its characterization by ¹H and ¹³C NMR in d₆-DMSO.[14] Analysis of derivatives, such as with ecdysone, has been performed in DMSO-d₆, confirming the formation of E/Z isomers of the hydrazone.[12]

Infrared (IR) Spectroscopy: An IR spectrum of Girard's Reagent P would be expected to show characteristic absorption bands for the N-H stretching of the hydrazide, the C=O stretching of the amide, and the aromatic C-H and C=C stretching of the pyridinium ring.

Experimental Protocols

The following are generalized experimental protocols for the derivatization of carbonyl compounds using Girard's Reagent P, based on published methodologies. Optimization of reaction conditions may be necessary for specific substrates.

Derivatization of Steroids in Serum for LC-MS Analysis

This protocol is adapted from a method for the analysis of keto-steroids in human serum.[5]

Materials:

-

Serum sample

-

Internal standard solution (e.g., isotopically labeled steroids) in methanol

-

Girard's Reagent P solution (1 mg/mL in water)

-

Methanol

-

Water

-

Liquid-liquid extraction solvent (e.g., methyl tert-butyl ether)

-

1 M HCl

-

Saturated NaCl solution

Procedure:

-

To 100 µL of serum, add an appropriate amount of the internal standard solution.

-

Perform a liquid-liquid extraction to isolate the steroids. For example, dilute the serum with 400 µL of water, acidify with 5 µL of 1 M HCl, add 50 µL of saturated NaCl, and extract with 1.4 mL of methyl tert-butyl ether.

-

Evaporate the organic extract to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent mixture.

-

Add 20 µL of the Girard's Reagent P solution.

-

Incubate the reaction mixture at 60 °C for 10 minutes to ensure complete derivatization.

-

Evaporate the sample to dryness again under nitrogen.

-

Reconstitute the final sample in a solvent compatible with your LC-MS system (e.g., 100 µL of 50:50 methanol:water) for analysis.

Derivatization of Ecdysteroids for LC-MS/MS Profiling

This protocol is based on a method for the derivatization of ecdysteroids.[12]

Materials:

-

Ecdysteroid stock solution (e.g., 5 mM in methanol)

-

Reaction solvent (e.g., 70% methanol, 70% ethanol, or 70% isopropanol in water)

-

Glacial acetic acid

-

Girard's Reagent P (solid)

-

Neutralizing solution (e.g., 1% NH₄OH in methanol)

Procedure:

-

In a reaction vial, add 1 mL of the chosen reaction solvent.

-

Add 10 µL of the ecdysteroid stock solution.

-

Add 50 µL of glacial acetic acid.

-

Add 50 mg of solid Girard's Reagent P.

-

Incubate the mixture at an elevated temperature (e.g., 50°C, 70°C, or 85°C, depending on the solvent) for a set period (e.g., monitoring the reaction progress over time).

-

To monitor the reaction, withdraw a small aliquot (e.g., 5 µL) and neutralize it with a larger volume of the neutralizing solution (e.g., 95 µL).

-

The neutralized sample can then be further diluted and analyzed by LC-MS/MS.

Purification of Girard's Reagent P Derivatives

This two-step solid-phase extraction (SPE) protocol is designed to purify the derivatized product.[12]

Materials:

-

Oasis MCX SPE cartridge

-

Oasis HLB SPE cartridge

-

Methanol

-

Water

-

0.1 M Aqueous Hydrochloric Acid

-

5% NH₄OH in methanol

Procedure:

-

Cation Exchange Chromatography (MCX):

-

Wash an Oasis MCX cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the reaction mixture (diluted in 15% aqueous methanol).

-

Wash the cartridge with 5 mL of 0.1 M aqueous hydrochloric acid to remove unreacted neutral and acidic components.

-

Elute the positively charged Girard's P derivative with 2 mL of 5% NH₄OH in methanol.

-

Dry the eluate in a vacuum centrifuge.

-

-

Reversed-Phase Chromatography (HLB):

-

Redissolve the dried sample in 15% methanol.

-

Wash an Oasis HLB cartridge with methanol and then water.

-

Load the redissolved sample onto the pre-washed cartridge.

-

Wash the cartridge with water to remove any remaining salts.

-

Elute the purified derivative with 2 mL of neat methanol.

-

Dry the final product under vacuum.

-

Visualizations

Chemical Structure of Girard's Reagent P

Caption: Chemical structure of Girard's Reagent P.

General Workflow for Carbonyl Derivatization

Caption: A generalized workflow for the derivatization of carbonyl compounds.

Conclusion

References

- 1. d-nb.info [d-nb.info]

- 2. chemimpex.com [chemimpex.com]

- 3. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of Spironolactone and Metabolites Derivatized using Girard’s Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. med.upenn.edu [med.upenn.edu]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Girard's Reagent P | 1126-58-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. Girard's reagent P | 1126-58-5 | FG23663 | Biosynth [biosynth.com]

- 12. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-(Carboxymethyl)pyridinium chloride | C7H8ClNO2 | CID 80439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Hydrazone Formation Mechanism with Girard's Reagent P

For Researchers, Scientists, and Drug Development Professionals

Abstract

Girard's Reagent P, chemically known as (1-(carboxymethyl)pyridinium chloride hydrazide), is a cationic derivatizing agent widely employed in analytical chemistry and organic synthesis. Its primary application lies in the selective reaction with aldehydes and ketones to form stable hydrazones. This derivatization is particularly valuable in the analysis of low-abundance or poorly ionizable carbonyl-containing compounds, such as steroids, by enhancing their detectability in mass spectrometry.[1][2][3] This technical guide provides a comprehensive overview of the hydrazone formation mechanism with Girard's Reagent P, including the reaction kinetics, pH dependence, and detailed experimental protocols. Quantitative data from kinetic studies are summarized, and key pathways are visualized to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

The reaction of carbonyl compounds with hydrazine derivatives to form hydrazones is a fundamental condensation reaction in organic chemistry.[4] Girard's reagents, first introduced in 1936, are a special class of hydrazine derivatives characterized by a quaternary ammonium group, which imparts a permanent positive charge to the resulting hydrazone.[5] This feature is particularly advantageous for analytical applications, as it improves the ionization efficiency of the derivatized analytes in techniques like electrospray ionization mass spectrometry (ESI-MS).[1][3][6] Girard's Reagent P, with its pyridinium moiety, is one of the most commonly used reagents in this class.[7] Understanding the mechanism and kinetics of this reaction is crucial for optimizing derivatization procedures and for the quantitative analysis of carbonyl-containing molecules in complex biological matrices.[2][8]

The Core Mechanism of Hydrazone Formation

The formation of a hydrazone from an aldehyde or ketone with Girard's Reagent P proceeds through a two-step mechanism:

-

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazine moiety of Girard's Reagent P on the electrophilic carbonyl carbon of the aldehyde or ketone.[9] This leads to the formation of a tetrahedral intermediate known as an aminomethanol or carbinolamine.[8]

-

Dehydration: The aminomethanol intermediate is unstable and subsequently undergoes acid-catalyzed dehydration to eliminate a molecule of water, forming the stable C=N double bond of the hydrazone.[8][9]

The overall reaction is reversible, and the position of the equilibrium can be influenced by the reaction conditions.[8]

pH Dependence and Rate-Determining Step

The rate of hydrazone formation is highly dependent on the pH of the reaction medium. The reaction requires a delicate balance, as there must be enough acid to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon, but not so much acid that the hydrazine nucleophile is significantly protonated and rendered non-nucleophilic.[9]

Kinetic studies on the reaction of Girard's Reagent T (a closely related reagent) with naphthaldehydes have shown a distinct pH-rate profile.[8] A similar profile is expected for Girard's Reagent P.

-

At neutral to slightly basic pH (pH > 5): The rate-determining step is the acid-catalyzed dehydration of the aminomethanol intermediate.[8]

-

At acidic pH (pH < 4-5): The rate-determining step shifts to the initial nucleophilic attack of the hydrazine on the carbonyl compound (aminomethanol formation).[8]

The optimal pH for hydrazone formation is typically in the weakly acidic range, often between 4 and 6, which represents a compromise between ensuring sufficient nucleophilicity of the hydrazine and promoting the dehydration of the intermediate.[9]

Catalysis

The formation of the aminomethanol intermediate is subject to general acid catalysis.[8] This means that in addition to the hydronium ion, other acidic species present in the reaction mixture, such as the components of a buffer solution (e.g., carboxylic acids), can catalyze the reaction.[8] Mechanistically, this can occur through a pre-association pathway where the carbonyl compound, the nucleophile, and the acid catalyst form an encounter complex prior to the nucleophilic attack.[8]

Quantitative Data

The following table summarizes kinetic data for the formation of Girard T hydrazones from naphthaldehydes, which serves as a good model for understanding the reactivity of Girard's Reagent P.

| Carbonyl Compound | Rate-Determining Step at pH > 5 | Rate-Determining Step at pH < 4 | Brønsted α for General Acid Catalysis of Aminomethanol Formation |

| 1-Naphthaldehyde | Aminomethanol Dehydration[8] | Aminomethanol Formation[8] | 0.24[8] |

| 2-Naphthaldehyde | Aminomethanol Dehydration[8] | Aminomethanol Formation[8] | 0.24[8] |

| Benzaldehyde | Not specified | Aminomethanol Formation[8] | 0.29[8] |

The Brønsted α value provides insight into the transition state of the catalyzed reaction. Values between 0.24 and 0.29 suggest a stepwise pre-association mechanism for the carboxylic acid-catalyzed formation of the aminomethanol intermediate.[8]

Experimental Protocols

The following are generalized and specific protocols for the derivatization of carbonyl compounds with Girard's Reagent P.

General Protocol for Hydrazone Synthesis

This protocol is a general guideline for the synthesis of hydrazones using Girard's Reagent P.

-

Dissolution: Dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent, such as methanol or ethanol.

-

Addition of Reagent: Add a solution of Girard's Reagent P (1.0 to 1.2 equivalents) in the same solvent to the carbonyl solution.

-

Acid Catalyst: Add a catalytic amount of an acid, such as acetic acid (e.g., 10% v/v), to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or heat to reflux (e.g., 60°C) for a period ranging from 10 minutes to several hours, depending on the reactivity of the carbonyl compound.[2] The reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the solvent can be evaporated. The resulting hydrazone, being a salt, is often soluble in water and can be purified by recrystallization or chromatographic methods if necessary.

Protocol for Derivatization of Keto-Steroids for LC-MS Analysis

This protocol is adapted from a method for the analysis of androgens in serum.[2][3]

-

Sample Preparation: To 100 µL of serum, add an internal standard solution.

-

Solvent Extraction: Extract the steroids from the serum using an appropriate organic solvent.

-

Evaporation: Evaporate the organic extract to dryness under a stream of nitrogen.

-

Reconstitution and Derivatization:

-

Final Evaporation and Reconstitution: Evaporate the sample to dryness again under nitrogen. Re-suspend the final residue in a suitable solvent for LC-MS analysis (e.g., 100 µL of 50:50 methanol:water).[2]

Mandatory Visualizations

Reaction Mechanism Pathway

Caption: General mechanism of hydrazone formation with Girard's Reagent P.

Experimental Workflow for Steroid Derivatization

Caption: Workflow for the derivatization of keto-steroids for LC-MS analysis.

Conclusion

The reaction of Girard's Reagent P with aldehydes and ketones is a robust and efficient method for the formation of hydrazones, which is of significant utility in the field of analytical chemistry, particularly for enhancing the mass spectrometric detection of carbonyl-containing compounds. A thorough understanding of the underlying mechanism, including the influence of pH and catalysis, is essential for the rational design and optimization of derivatization protocols. The information and methodologies presented in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize Girard's Reagent P in their work.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. escholarship.org [escholarship.org]

- 3. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]

- 4. Hydrazone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetics and mechanism of the formation of Girard T hydrazones from naphthaldehydes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Hydrazone Formation [quimicaorganica.org]

An In-depth Technical Guide to Electron Transfer Processes in Pyridinium-Hydrazine Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and experimental methodologies relevant to the study of electron transfer processes in pyridinium-hydrazine systems. While direct literature on the specific electron transfer between pyridinium and hydrazine is sparse, this document extrapolates from the well-documented redox behavior of each component to provide a foundational understanding for researchers in drug development and related scientific fields. The guide details relevant experimental protocols, summarizes key quantitative data, and visualizes potential reaction pathways and experimental workflows.

Core Concepts in Pyridinium-Hydrazine Electron Transfer

Electron transfer (ET) is a fundamental process in chemistry and biology, underpinning a vast array of reactions. In the context of a pyridinium-hydrazine system, the core concept revolves around the electron-accepting nature of the pyridinium cation and the electron-donating ability of hydrazine.

Pyridinium as an Electron Acceptor: The N-substituted pyridinium moiety is recognized for its capacity to accept an electron, forming a stable and often intensely colored radical species.[1] This property has led to its use in various applications, including electrochromic devices and as a redox-active component in functional group transfer reagents.[1][2] The electrochemical reversibility of pyridinium derivatives is influenced by their molecular structure, with substitution patterns on the pyridinium ring playing a profound role.[3]

Hydrazine as an Electron Donor: Hydrazine and its derivatives are effective reducing agents, capable of donating electrons in redox reactions.[4] The oxidation of hydrazine has been studied in various contexts, from its reaction with metal complexes to its potential as a fuel source.[5][6] The electrochemical oxidation of hydrazine typically occurs at a positive potential.[3]

The interaction between a pyridinium species and hydrazine is therefore expected to involve the transfer of an electron from hydrazine to the pyridinium cation, resulting in the formation of a pyridyl radical and a hydrazine radical cation. This process can be investigated using a variety of electrochemical and spectroscopic techniques.

Quantitative Data Presentation

The following tables summarize key quantitative data for the electrochemical behavior of pyridinium and hydrazine species, as reported in the literature. This data is essential for designing and interpreting experiments on their mutual electron transfer.

Table 1: Redox Potentials of Pyridinium Derivatives

| Compound/System | Redox Potential (V vs. ref) | Electrode | Conditions | Source |

| Pyridinium | -0.58 vs. SCE | Platinum | Aqueous | [1] |

| Pyridinium | ~ -0.98 vs. SCE | Silver | Aqueous | [1] |

| Pyridinium | ~ -0.98 vs. SCE | Gold | Aqueous | [1] |

| Pyridinium | ~ -0.98 vs. SCE | Copper | Aqueous | [1] |

| Pyridinium | -1.07 vs. Ag/AgClO4 | Platinum | Acetonitrile | [7] |

| Pyridinium Ion Oxidation | -0.65 vs. Ag/AgClO4 | Platinum | Acetonitrile | [7] |

| Pyridinium (in presence of CO2) | -1.0 vs. Ag/AgCl | Gold | Aqueous | [2] |

Table 2: Electrochemical Data for Hydrazine Oxidation

| Analyte | Oxidation Potential (V vs. ref) | Electrode | Conditions | Source |

| Hydrazine | +0.7 vs. Ag/AgCl | Platinum Screen Printed | pH 7 Phosphate Buffer | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments that can be employed to study electron transfer processes in pyridinium-hydrazine systems.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of species in solution.

Objective: To determine the reduction potential of the pyridinium species and the oxidation potential of hydrazine, and to investigate the electrochemical behavior of their mixture to identify new redox events corresponding to their interaction.

Methodology:

-

Electrolyte Preparation: Prepare a solution of a suitable supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile or a buffered aqueous solution like pH 7 phosphate-buffered saline) to ensure sufficient conductivity.[3][8]

-

Analyte Solutions: Prepare stock solutions of the pyridinium salt and hydrazine of interest in the electrolyte solution. A typical concentration range is 1-10 mM.

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Deaeration: Purge the analyte solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

Data Acquisition:

-

Record a cyclic voltammogram of the blank electrolyte solution to establish the potential window.

-

Record the CV of the pyridinium salt solution. Scan from an initial potential where no reaction occurs towards a negative potential to observe the reduction peak, and then reverse the scan to observe the corresponding oxidation peak if the process is reversible.

-

Record the CV of the hydrazine solution. Scan from an initial potential towards a positive potential to observe the oxidation peak.

-

Record the CV of a mixture of the pyridinium salt and hydrazine. Observe any changes in the individual redox peaks or the appearance of new peaks that might indicate an interaction or the formation of a new species.

-

-

Data Analysis: From the voltammograms, determine the peak potentials (Ep) and peak currents (ip). The half-wave potential (E1/2), a measure of the standard redox potential, can be estimated for reversible or quasi-reversible processes.

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide information about the electronic structure of redox species.

Objective: To identify the radical species generated upon electron transfer by observing their characteristic absorption spectra.

Methodology:

-

Cell Setup: Utilize a spectroelectrochemical cell, which is an electrochemical cell with optically transparent windows (e.g., quartz). The working electrode is typically a transparent or semi-transparent material like an indium tin oxide (ITO) coated glass slide or a fine metal mesh.

-

Solution Preparation: Prepare the electrolyte and analyte solutions as described for cyclic voltammetry.

-

Instrumentation: Couple the spectroelectrochemical cell to a potentiostat and a UV-Vis-NIR spectrometer.

-

Data Acquisition:

-

Record the absorption spectrum of the solution at the initial, open-circuit potential.

-

Apply a potential at which the pyridinium species is reduced (or hydrazine is oxidized) and hold it constant.

-

Record the absorption spectra at timed intervals as the electrolysis proceeds.

-

-

Data Analysis: The appearance of new absorption bands during the electrolysis can be attributed to the formation of the pyridyl radical or the hydrazine radical cation. This allows for the spectroscopic characterization of the electron transfer products.[2]

Stopped-Flow Kinetics

Stopped-flow is a rapid mixing technique used to study the kinetics of fast reactions in solution, typically on the millisecond timescale.[9][10]

Objective: To measure the rate constant of the electron transfer reaction between the pyridinium species and hydrazine.

Methodology:

-

Solution Preparation: Prepare two separate solutions, one containing the pyridinium salt and the other containing hydrazine, in a suitable solvent. The concentrations should be chosen such that the reaction proceeds at a measurable rate.

-

Instrument Setup:

-

A stopped-flow instrument consists of two drive syringes that hold the reactant solutions.[11]

-

The instrument rapidly pushes the solutions from the syringes into a mixing chamber.

-

The mixed solution flows into an observation cell, and the flow is abruptly stopped.[9]

-

A detector (e.g., a spectrophotometer or spectrofluorometer) monitors the change in an optical signal (e.g., absorbance or fluorescence) as a function of time after the flow is stopped.[10]

-

-

Data Acquisition:

-

Load the reactant solutions into the drive syringes.

-

Initiate the reaction by triggering the drive mechanism.

-

The instrument will automatically record the change in absorbance or fluorescence over time. The wavelength for monitoring should be chosen where one of the reactants or products has a significant and distinct absorption. For example, the formation of the colored pyridyl radical could be monitored.

-

-

Data Analysis: The kinetic trace (absorbance vs. time) is then fitted to an appropriate rate law (e.g., pseudo-first-order if one reactant is in large excess) to determine the rate constant of the electron transfer reaction.[11]

Mandatory Visualizations

Proposed Electron Transfer Pathway

References

- 1. Mechanistic studies of pyridinium electrochemistry: alternative chemical pathways in the presence of CO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Stopped-flow kinetics of tetrazine cycloadditions; experimental and computational studies toward sequential transition states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MANCO [master-analyse-controle-inscription.univ-lyon1.fr]

- 8. researchgate.net [researchgate.net]

- 9. homepages.uni-regensburg.de [homepages.uni-regensburg.de]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein - PMC [pmc.ncbi.nlm.nih.gov]

Girard's Reagent P (CAS 1126-58-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Girard's Reagent P, identified by the CAS number 1126-58-5, is a cationic hydrazine derivative widely employed in analytical chemistry and organic synthesis.[1][2] Its primary application lies in the derivatization of carbonyl compounds—specifically aldehydes and ketones—to enhance their detectability and separation in various analytical techniques, most notably mass spectrometry.[2][3] This guide provides an in-depth overview of Girard's Reagent P, including its chemical properties, applications, and detailed experimental protocols.

Core Chemical and Physical Properties

Girard's Reagent P, chemically known as 1-(2-hydrazinyl-2-oxoethyl)-pyridinium chloride, is a white to light orange crystalline powder.[2][4] It is valued for its ability to introduce a permanent positive charge onto target molecules, thereby improving their ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).[3][5]

| Property | Value | Source(s) |

| CAS Number | 1126-58-5 | [1][2][6] |

| Molecular Formula | C₇H₁₀ClN₃O | [1][2][6] |

| Molecular Weight | 187.63 g/mol | [2][6][7] |

| Melting Point | 203 °C | [2] |

| Appearance | White to yellow to light orange powder | [2] |

| Purity | ≥95% | [1][2][7] |

| Solubility | Soluble in DMSO (1 mg/ml) and PBS (pH 7.2, 10 mg/ml). Insoluble in water. | [1][4] |

| SMILES | O=C(C[N+]1=CC=CC=C1)NN.[Cl-] | [1] |

| InChI Key | NDXLVXDHVHWYFR-UHFFFAOYSA-N | [1][4] |

Mechanism of Action and Applications

Girard's Reagent P functions by reacting its hydrazine group with the carbonyl group of an aldehyde or ketone to form a stable hydrazone derivative.[2][8] This reaction introduces a permanently charged pyridinium moiety, which significantly enhances the ionization efficiency of the derivatized analyte in mass spectrometry.[3][5]

Figure 1: Reaction of Girard's Reagent P with a carbonyl compound.

This derivatization strategy offers several key advantages in analytical workflows:

-

Enhanced Sensitivity: The introduction of a permanent positive charge dramatically increases the signal intensity in positive-ion ESI-MS, often by one to two orders of magnitude.[3]

-

Improved Specificity: The reagent selectively targets carbonyl groups, allowing for the targeted analysis of specific classes of molecules within complex biological matrices.[2]

-

Elimination of In-Source Fragmentation: Derivatization can stabilize analytes, preventing in-source fragmentation during mass spectrometric analysis and leading to cleaner spectra.[3]

-

Facilitated Separation: The resulting hydrazones can exhibit improved chromatographic properties, aiding in the separation of complex mixtures.[2]

Key application areas for Girard's Reagent P include:

-

Steroid Analysis: It is extensively used for the derivatization of ketosteroids, such as spironolactone and its metabolites, testosterone, and progesterone, for their quantification in biological fluids.[3][9][10][11]

-

Glycomics: The reagent is employed to quantify glycans and oligosaccharides by reacting with their reducing-end aldehyde groups.[1][12][13][14]

-

Metabolomics: It aids in the profiling of the carbonyl submetabolome in biological samples.[15]

-

Drug Development: Girard's Reagent P is used to identify and quantify drug metabolites containing carbonyl functionalities.[2][3]

-

Doping Control: It is utilized for the detection of endogenous anabolic steroid esters in dried blood spots.[16]

Experimental Protocols

The following sections provide generalized experimental protocols for the derivatization of analytes using Girard's Reagent P, based on methodologies cited in the literature. Researchers should optimize these protocols for their specific analytes and analytical instrumentation.

Derivatization of Steroids in Serum

This protocol is adapted from methods used for the analysis of ketosteroids in serum samples.[3][9]

Materials:

-

Girard's Reagent P solution (1 mg/mL in HPLC-grade water)[3][11]

-

Methanol-acetic acid (9:1, v/v)[3]

-

Internal standards (e.g., isotopically labeled steroids)[9]

-

Serum sample

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifugal evaporator

Procedure:

-

Sample Preparation: To a 20-100 µL serum sample in a microcentrifuge tube, add an appropriate amount of internal standard solution.[9]

-

Protein Precipitation: Add 80 µL of pre-chilled methanol to precipitate proteins. Vortex and incubate at -20 °C for 30 minutes.[3]

-

Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4 °C.[3]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

-

Drying: Dry the supernatant using a centrifugal evaporator.

-

Reconstitution: Reconstitute the dried extract in 200 µL of methanol-acetic acid (9:1, v/v).[3]

-

Derivatization: Add 20 µL of Girard's Reagent P solution (1 mg/mL) to the reconstituted sample.[3][9]

-

Incubation: Vortex the mixture and incubate at 37-60 °C for 15 minutes to ensure complete reaction.[3][11]

-

Analysis: The derivatized sample is now ready for injection into the LC-MS/MS system.

On-Tissue Derivatization of N-Glycans for MALDI-MS Imaging

This protocol is based on a method for enhancing N-glycan signals from formalin-fixed paraffin-embedded (FFPE) tissue sections.[12][13]

Materials:

-

Girard's Reagent P

-

Matrix solution (e.g., 2,5-dihydroxybenzoic acid - DHB)

-

FFPE tissue sections mounted on a MALDI plate

-

Pipettor

Procedure:

-

Tissue Preparation: Prepare FFPE tissue sections according to standard protocols for MALDI-MS imaging.

-

On-Plate Labeling: Sequentially spot the glycan sample, Girard's Reagent P, and the DHB matrix onto the MALDI sample plate and mix.[12][14]

-

Drying: Allow the mixed sample spot to air dry at room temperature (approximately 2 minutes).[12][14]

-

MALDI-MS Analysis: The plate is then ready for direct analysis by MALDI-MS.

Figure 2: General workflow for LC-MS analysis using Girard's Reagent P.

Safety and Handling

Girard's Reagent P is classified as an irritant, causing skin and serious eye irritation.[17][18][19] It may also cause respiratory irritation.[17] When handling this reagent, it is crucial to use appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[17][18] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or fumes.[17]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[19][20]

-

Skin Contact: Wash skin with plenty of soap and water. Remove contaminated clothing.[19]

-

Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[20]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[19][20]

Storage: Store Girard's Reagent P in a cool, dry place at 2-8 °C, under an inert gas such as nitrogen, and away from incompatible materials.[2][6]

Conclusion

Girard's Reagent P is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its ability to selectively derivatize carbonyl-containing molecules leads to significant improvements in analytical sensitivity and specificity, particularly in mass spectrometry-based applications. By understanding its chemical properties, mechanism of action, and appropriate handling procedures, researchers can effectively leverage this reagent to advance their studies in a wide range of scientific disciplines.

References

- 1. caymanchem.com [caymanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. med.upenn.edu [med.upenn.edu]

- 4. Page loading... [wap.guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Girard's reagent P | 1126-58-5 | FG23663 | Biosynth [biosynth.com]

- 7. scbt.com [scbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. escholarship.org [escholarship.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. On-Tissue Derivatization with Girard's Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. On-Tissue Derivatization with Girard’s Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Detection of 20 endogenous anabolic steroid esters with Girard's Reagent P derivatization in dried blood spots using UPLC-Q-Orbitrap-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Stability and Storage of Girard's Reagent P: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Girard's Reagent P, chemically known as 1-(hydrazinocarbonylmethyl)pyridinium chloride, is a valuable derivatizing agent widely employed in analytical chemistry. Its primary function is to react with carbonyl compounds (aldehydes and ketones) to form water-soluble hydrazones. This derivatization is particularly useful for enhancing the ionization efficiency of analytes in mass spectrometry and facilitating their extraction and analysis from complex biological matrices. Given its critical role in sensitive analytical methods, understanding the stability and optimal storage conditions of Girard's Reagent P is paramount to ensure the reliability and reproducibility of experimental results. This technical guide provides a comprehensive overview of the stability of Girard's Reagent P, recommended storage conditions, and detailed experimental protocols for its use.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Girard's Reagent P is essential for interpreting its stability profile.

| Property | Value |

| Chemical Formula | C₇H₁₀ClN₃O |

| Molecular Weight | 187.63 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Approximately 203 °C |

| Solubility | Highly soluble in water (≥ 200 mg/mL)[1]. Soluble in DMSO (9.09 mg/mL) and PBS (pH 7.2) (10 mg/mL)[2]. |

Stability Profile

The stability of Girard's Reagent P is influenced by several factors, including temperature, moisture, pH, and light. While comprehensive kinetic data on its degradation is not extensively published, general stability information and knowledge of its chemical structure allow for informed recommendations.

Thermal Stability

Girard's Reagent P is a salt containing a pyridinium ring and a hydrazide functional group. Pyridinium salts, in general, can undergo thermal decomposition at elevated temperatures[2][3].

Key Considerations:

-

Solid State: As a crystalline solid, Girard's Reagent P is relatively stable at ambient temperatures for short periods, such as during shipping[1][2]. However, for long-term storage, refrigeration is crucial to minimize any potential degradation.

-

In Solution: The stability of Girard's Reagent P in solution is dependent on the solvent and temperature. Aqueous solutions, if not properly stored, can be susceptible to microbial growth and hydrolysis over time.

Hydrolytic Stability

The hydrazide functional group in Girard's Reagent P can be susceptible to hydrolysis, particularly under acidic or basic conditions. The hydrolysis of hydrazones, the products of the reaction of Girard's Reagent P with carbonyls, is known to be acid-catalyzed[1][4][5][6][7]. This suggests that the reverse reaction, the hydrolysis of the hydrazide itself, could also be influenced by pH.

Key Considerations:

-

pH: The derivatization reaction with Girard's Reagent P is typically carried out under acidic conditions (e.g., in the presence of acetic acid) to promote the formation of the hydrazone[8][9][10][11][12][13]. While this is beneficial for the reaction, prolonged exposure of the reagent to strongly acidic or basic solutions may lead to its degradation.

-

Moisture: Girard's Reagent P is hygroscopic. The presence of moisture can accelerate hydrolysis. Therefore, it is critical to protect the solid reagent from atmospheric moisture.

Photostability

The pyridine ring within the structure of Girard's Reagent P suggests potential sensitivity to light. Pyridine and its derivatives can undergo photochemical reactions upon exposure to UV radiation[8][9][14][15][16].

Key Considerations:

-

Light Exposure: To prevent potential photodegradation, Girard's Reagent P, both in solid form and in solution, should be stored in light-resistant containers or protected from light.

Recommended Storage Conditions

Based on the available data and chemical principles, the following storage conditions are recommended to ensure the long-term stability and efficacy of Girard's Reagent P.

| Condition | Solid Reagent | Stock Solutions |

| Temperature | -20°C for long-term storage (≥ 4 years)[2]. 2-8°C for short-term storage. | -20°C or -80°C[1]. |

| Atmosphere | Under an inert gas (e.g., nitrogen or argon) to prevent oxidation and moisture absorption[10]. | Aliquot to avoid repeated freeze-thaw cycles. Store under an inert atmosphere if possible. |

| Light | Store in an amber vial or other light-protecting container. | Store in amber vials or wrap containers in aluminum foil. |

| Moisture | Store in a desiccator or with a desiccant. Keep container tightly sealed. | Use anhydrous solvents for preparing solutions when possible. |

Shelf Life:

-

When stored at -20°C, the solid reagent is reported to be stable for at least 4 years[2].

-

Stock solutions in appropriate solvents are stable for shorter periods, for example, up to 6 months at -80°C or 1 month at -20°C when stored under nitrogen and protected from moisture[1].

Chemical Compatibility

Understanding the chemical compatibility of Girard's Reagent P is crucial for designing experiments and avoiding unintended reactions.

| Substance Class | Compatibility | Notes |

| Strong Oxidizing Agents | Incompatible | The hydrazide group can be oxidized. Avoid contact with reagents like hydrogen peroxide, permanganates, and chromates. |

| Strong Reducing Agents | Incompatible | Although less common, strong reducing agents could potentially interact with the pyridinium ring or the hydrazide moiety. |

| Strong Acids | Use with caution | While acidic conditions are used for derivatization, prolonged exposure to strong acids at elevated temperatures may cause hydrolysis. |

| Strong Bases | Incompatible | Strong bases can deprotonate the hydrazide and potentially lead to side reactions or degradation. |

| Protic Solvents | Compatible (e.g., water, methanol, ethanol) | Girard's Reagent P is soluble in protic solvents. However, the stability in these solvents over time, especially at non-neutral pH, should be considered. |

| Aprotic Solvents | Compatible (e.g., DMSO, acetonitrile) | Girard's Reagent P has been used in aprotic solvents, often in combination with acids for derivatization. |

| Plastics | Generally compatible with common laboratory plastics (e.g., polypropylene, polyethylene) for short-term use. | For long-term storage of solutions, glass is preferred to minimize potential leaching or interaction with plasticizers. |

| Glass | Compatible | Borosilicate glass is the recommended material for long-term storage of Girard's Reagent P solutions. |

Experimental Protocols

The following sections provide detailed methodologies for the application of Girard's Reagent P in derivatization reactions for LC-MS analysis.

Derivatization of Ketosteroids for LC-MS Analysis

This protocol is adapted from a method for the analysis of ketosteroids in serum[8][10][13].

Materials:

-

Girard's Reagent P

-

Methanol (HPLC grade)

-

Acetic Acid (glacial)

-

Water (LC-MS grade)

-

Nitrogen gas for evaporation

-

Heating block or water bath

Procedure:

-

Sample Preparation: Extract the steroids from the biological matrix (e.g., serum) using an appropriate liquid-liquid or solid-phase extraction method.

-

Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 200 µL of a 10% acetic acid solution in methanol.

-

Derivatization:

-

Prepare a 1 mg/mL solution of Girard's Reagent P in water.

-

Add 20 µL of the Girard's Reagent P solution to the reconstituted extract.

-

Incubate the mixture at 60°C for 10-30 minutes to ensure complete reaction[8].

-

-

Final Evaporation: Evaporate the reaction mixture to dryness under a gentle stream of nitrogen.

-

Reconstitution for Analysis: Reconstitute the derivatized sample in an appropriate solvent for LC-MS analysis (e.g., 100 µL of 50:50 methanol:water)[8].

Derivatization of N-Glycans for MALDI-MS Imaging

This protocol describes an on-tissue derivatization method for enhancing N-glycan signals in MALDI mass spectrometry imaging[17].

Materials:

-

Girard's Reagent P

-

Methanol (50% v/v in water)

-

Acetic Acid (10%)

-

Automated sprayer (e.g., TM-Sprayer)

-

Humidified chamber

-

MALDI plate and matrix solution

Procedure:

-

Tissue Section Preparation: Prepare formalin-fixed paraffin-embedded (FFPE) tissue sections on a MALDI target plate.

-

Enzymatic Deglycosylation: On the tissue, perform enzymatic release of N-glycans using PNGase F.

-

On-Tissue Derivatization:

-

Prepare a 10 mg/mL solution of Girard's Reagent P in 50% methanol containing 10% acetic acid.

-

Spray the Girard's Reagent P solution onto the tissue section using an automated sprayer.

-

Incubate the slide in a humidified chamber containing acetic acid vapor for 30 minutes.

-

-

Matrix Application: Apply the MALDI matrix solution over the derivatized tissue section.

-

MALDI-MS Analysis: Perform MALDI-MS imaging to analyze the spatial distribution of the derivatized N-glycans.

Signaling Pathways and Applications

Girard's Reagent P does not directly participate in biological signaling pathways. Instead, it is a tool used to study molecules that are part of these pathways. Its primary application lies in the derivatization of endogenous and exogenous carbonyl-containing compounds, making them more amenable to analysis by mass spectrometry. This allows for the sensitive and specific quantification of:

-

Steroid Hormones: Analysis of corticosteroids, androgens, and estrogens in various biological fluids and tissues[10][12][13][18][19]. This is crucial for endocrinology research and clinical diagnostics.

-

Glycans: Profiling of N-glycans and O-glycans to study glycosylation patterns in health and disease[17].

-

Pharmaceuticals and their Metabolites: Quantifying drug levels and their metabolic fate, particularly for drugs containing ketone or aldehyde functionalities[12].

-

Oxidative Stress Markers: Detecting aldehydes and ketones that are biomarkers of oxidative stress.

The derivatization reaction itself is a chemical transformation that enhances the analytical properties of the target molecule.

Conclusion

The stability and proper storage of Girard's Reagent P are critical for its effective use as a derivatizing agent in sensitive analytical methods. By adhering to the recommended storage conditions of low temperature, protection from moisture and light, and storage under an inert atmosphere, researchers can ensure the reagent's integrity and obtain reliable and reproducible results. The provided experimental protocols offer a starting point for the derivatization of key biomolecules, and the logical diagrams illustrate the workflow and rationale for its application. A thorough understanding of its stability, handling, and chemical properties is essential for any laboratory utilizing this powerful analytical tool.

References

- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. Studies on biologically active acylhydrazones. Part 1. Acid–base equilibria and acid hydrolysis of pyridoxal aroylhydrazones and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enhancing the kinetics of hydrazone exchange processes: an experimental and computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. AGU Fall Meeting 2020 [agu.confex.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. escholarship.org [escholarship.org]

- 11. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. med.upenn.edu [med.upenn.edu]

- 13. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Mass Spectrometry Imaging for Dissecting Steroid Intracrinology within Target Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Girard's Reagent P Derivatization of Ketosteroids for Enhanced Mass Spectrometry Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The quantitative analysis of ketosteroids in biological matrices presents a significant challenge due to their often low endogenous concentrations and poor ionization efficiency in mass spectrometry (MS).[1] Chemical derivatization is a powerful strategy to overcome these limitations. Girard's Reagent P (GP), a positively charged hydrazine, covalently reacts with the ketone functional group of steroids to form a hydrazone derivative with a permanent cationic charge.[2] This "charge-tagging" approach significantly enhances the ionization efficiency of ketosteroids for techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), leading to a substantial improvement in detection sensitivity.[2][3][4] This derivatization has been successfully applied to a variety of ketosteroids, including androgens like testosterone, dehydroepiandrosterone (DHEA), androstenedione (AD), as well as steroidal drugs like spironolactone and its metabolites.[1][2][5] A notable advantage of GP derivatization is the elimination of in-source fragmentation and an observed signal enhancement of one to two orders of magnitude for spironolactone and its metabolites.[2][6]

These application notes provide a detailed protocol for the derivatization of ketosteroids using Girard's Reagent P, along with quantitative data and visualizations to guide researchers in implementing this valuable technique.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the Girard's Reagent P derivatization of various ketosteroids for LC-MS/MS analysis.

Table 1: Reaction Conditions for Girard's Reagent P Derivatization

| Parameter | Condition | Reference |

| Girard's Reagent P Concentration | 1 mg/mL in water | [2][5][7] |

| Reaction Solvent | 10% Acetic Acid in Methanol | [5][7] |

| Reaction Temperature | 37°C to 85°C | [2][8] |

| Reaction Time | 10 minutes to 4 hours | [5][8] |

| Sample Matrix | Serum, Plasma | [1][2][9] |

Table 2: Performance Characteristics of GP Derivatization in LC-MS/MS

| Analyte | Signal Enhancement | Limit of Detection (LOD) / Lower Limit of Quantitation (LLOQ) | Reference |

| Spironolactone & Metabolites | 1-2 orders of magnitude | Not specified | [2][6] |

| Testosterone | Not specified | LLOQ: 1 pg/mL (serum) | [9] |

| Androstenedione | Not specified | Not specified | [1] |

| Dehydroepiandrosterone (DHEA) | Not specified | Not specified | [1] |

| 5-Formyl-2'-deoxyuridine (FodU) | ~20-fold (with Girard's Reagent T) | 3-4 fmol | [4] |

Experimental Protocols

General Protocol for Girard's Reagent P Derivatization of Ketosteroids in Serum

This protocol is a generalized procedure based on methodologies reported for the analysis of androgens and other ketosteroids in human serum.[1][5]

Materials:

-

Girard's Reagent P (GP)

-

Methanol (HPLC grade)

-

Acetic Acid (glacial)

-

Water (HPLC-MS grade)

-

Internal standards (e.g., stable isotope-labeled versions of the target ketosteroids)

-

Methyl tert-butyl ether (MTBE) for liquid-liquid extraction

-

Nitrogen gas for evaporation

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

Procedure:

-

Sample Preparation:

-

To 100 µL of serum, add 20 µL of an internal standard solution containing the stable isotope-labeled analogues of the target ketosteroids.[1][5]

-

Perform a liquid-liquid extraction (LLE) by adding 1.4 mL of MTBE.[5]

-

Vortex the mixture briefly, followed by shaking for 10 minutes.[5]

-

Centrifuge at 3500 x g for 5 minutes to separate the layers.[5]

-

Transfer the upper organic layer to a clean tube.[5]

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.[5]

-

-

Derivatization Reaction:

-

Reconstitute the dried extract in 200 µL of 10% acetic acid in methanol.[5]

-

Add 20 µL of Girard's Reagent P solution (1 mg/mL in water).[2][5]

-

Incubate the reaction mixture at 60°C for 10 minutes to ensure complete reaction.[5] For other ketosteroids or matrices, optimization of temperature (e.g., 37°C for 15 minutes for spironolactone) may be necessary.[2]

-

After incubation, evaporate the sample to dryness again under nitrogen.[5]

-

-

Sample Analysis:

-

Reconstitute the derivatized sample in an appropriate solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

-

Inject the sample into the LC-MS/MS system for analysis.

-

Specific Protocol for Spironolactone and its Metabolites in Serum

This protocol is adapted from a study on the derivatization of the steroidal drug spironolactone.[2]

Procedure:

-

Protein Precipitation:

-

Derivatization:

-

Analysis:

-

The derivatized sample is ready for direct injection into the LC-MS/MS system.

-

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the chemical reaction between a ketosteroid and Girard's Reagent P to form a positively charged hydrazone derivative.

Caption: Reaction of a ketosteroid with Girard's Reagent P.

Experimental Workflow